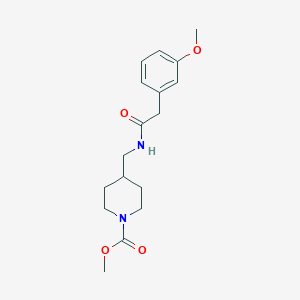

Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a compound that falls within the broader category of piperidine derivatives. These compounds are known for their diverse pharmacological properties, including analgesic, antimicrobial, and antioxidant activities. The specific compound is structurally related to various piperidine analogs that have been synthesized and evaluated for their potential therapeutic applications.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that may include condensation, methylation, and other transformations. For instance, the synthesis of 3-methyl-4-(N-phenyl amido)piperidines involves the creation of a methoxyacetamide pharmacophore, which has been shown to yield compounds with significant analgesic potency . Similarly, the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters involves a Mannich reaction followed by methylation and oximation, leading to a variety of biologically active compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Substituents on the piperidine ring, such as methoxyphenyl groups and ester functionalities, can significantly influence the compound's biological activity and pharmacokinetic properties. The stereochemistry of these compounds, as seen in the case of cis- and trans-isomers of 3-methyl-4-(N-phenyl amido)piperidines, can also play a crucial role in their potency and duration of action .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including Michael addition, Dieckmann condensation, and alkylation, to yield a wide range of products with different properties. For example, the Michael reaction has been used to synthesize methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, which exhibit a range of biological activities . The reactivity of these compounds can be further manipulated through reactions such as decarbomethoxylation and alkylation to produce derivatives with potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The introduction of ester groups, for example, can enhance solubility and lipophilicity, which may improve the compound's biological availability . The stability of these compounds can vary, with some derivatives being unstable in dilute solutions, necessitating modifications to improve their suitability for biological studies .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry Applications

- The compound is involved in Oxindole Synthesis through Palladium-catalyzed C-H functionalization, indicating its role in complex organic syntheses that are pivotal in medicinal chemistry and drug development processes (Magano et al., 2014).

- In the realm of Cardiovascular Research , derivatives of similar structures have been synthesized and evaluated for their electrochemical oxidation properties and potential cardiovascular activity, showcasing the relevance of such compounds in developing cardiovascular therapeutics (Krauze et al., 2004).

- A study on Pyridine Derivatives as insecticides highlights the utility of related compounds in agricultural chemistry, particularly for pest management, indicating a broader applicability beyond human medicine (Bakhite et al., 2014).

Pharmacological Applications

- Research on Moxalactam , a semisynthetic 1-oxa-β-lactam derivative, demonstrates the antimicrobial potential of compounds within this chemical class, suggesting that "Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate" could serve as a precursor or analog in the synthesis of new antibiotics (Yoshida et al., 1980).

- Enzyme Inhibitory Activities : The synthesis and evaluation of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, which demonstrates potential enzyme inhibitory activities, highlight the pharmaceutical relevance of structurally similar compounds in designing enzyme inhibitors (Virk et al., 2018).

Chemical Synthesis and Reactivity

- Studies on Piperidine Derivatives explore their synthesis and reactivity, providing a foundation for developing novel compounds with potential applications in drug design and synthesis (Ibenmoussa et al., 1998).

特性

IUPAC Name |

methyl 4-[[[2-(3-methoxyphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-22-15-5-3-4-14(10-15)11-16(20)18-12-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDOFHDJEVSIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2522633.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)

![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2522638.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2522640.png)

![2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2522643.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile](/img/structure/B2522648.png)